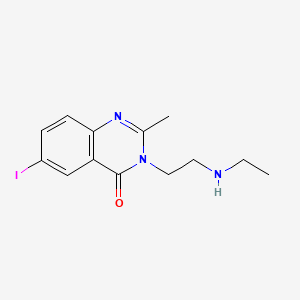
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- typically involves multiple steps starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one with various amines . The starting material, 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one, can be synthesized from anthranilic acid through a multistep process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinazolinone ring and its substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the quinazolinone core.
科学的研究の応用
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the quinazolinone core.
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-phenyl-3-[2-(substituted amino)ethylamino]quinazolin-4(3H)-ones
- Pyridazine and pyridazinone derivatives
Uniqueness
4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- is unique due to the presence of the iodo and ethylaminoethyl substituents, which can significantly influence its chemical reactivity and biological activity. These structural features may confer specific binding properties and biological effects that distinguish it from other quinazolinone derivatives.
特性
CAS番号 |
77301-22-5 |
|---|---|
分子式 |
C13H16IN3O |
分子量 |
357.19 g/mol |
IUPAC名 |
3-[2-(ethylamino)ethyl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C13H16IN3O/c1-3-15-6-7-17-9(2)16-12-5-4-10(14)8-11(12)13(17)18/h4-5,8,15H,3,6-7H2,1-2H3 |
InChIキー |
TWOREQGZXDQFJD-UHFFFAOYSA-N |
正規SMILES |
CCNCCN1C(=NC2=C(C1=O)C=C(C=C2)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


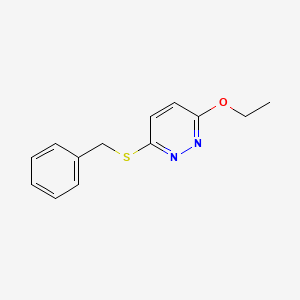

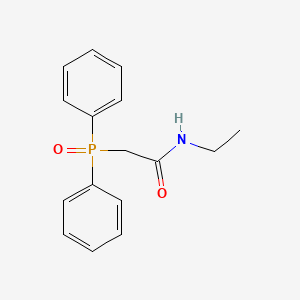
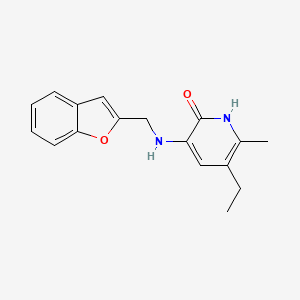


![Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12913772.png)

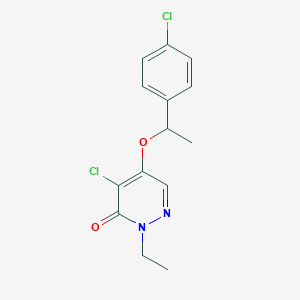

![(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913783.png)
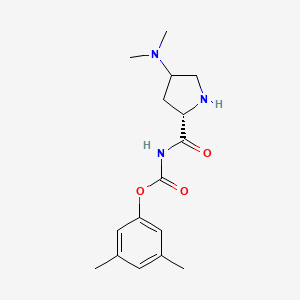
![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid](/img/structure/B12913807.png)

